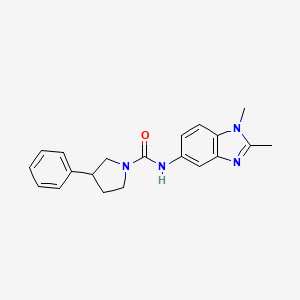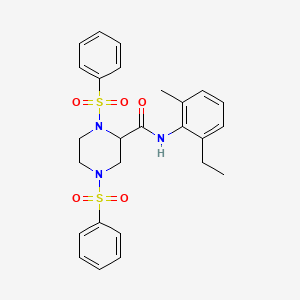![molecular formula C15H13NO2 B4068076 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4068076.png)
2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile
Overview
Description
2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with the molecular formula C15H13NO2. This compound is characterized by the presence of a benzonitrile group attached to a phenoxy methyl group, which in turn is substituted with a hydroxymethyl group. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves the reaction of 4-(hydroxymethyl)phenol with 2-chloromethylbenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, solvent, and concentration of reactants are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy methyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-{[4-(carboxy)phenoxy]methyl}benzonitrile or 2-{[4-(formyl)phenoxy]methyl}benzonitrile.
Reduction: Formation of 2-{[4-(hydroxymethyl)phenoxy]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(methoxymethyl)phenoxy]methyl}benzonitrile
- 2-{[4-(ethoxymethyl)phenoxy]methyl}benzonitrile
- 2-{[4-(hydroxymethyl)phenoxy]methyl}benzaldehyde
Uniqueness
2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[[4-(hydroxymethyl)phenoxy]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-9-13-3-1-2-4-14(13)11-18-15-7-5-12(10-17)6-8-15/h1-8,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBIKDBMFHMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068008.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide](/img/structure/B4068010.png)


![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4068040.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione](/img/structure/B4068042.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4068053.png)
![2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B4068057.png)
![[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol](/img/structure/B4068062.png)
![1-{4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}ethanone](/img/structure/B4068070.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B4068079.png)
![4-[4-(allyloxy)-3-chlorophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068084.png)
![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4068088.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B4068091.png)
